4-(Diphenylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-carbonitrile
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Overview
Description
4-(Diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide is a complex organic compound that features a triazine ring substituted with diphenylamino, piperidino, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-(diphenylamino)-6-chloro-1,3,5-triazine with piperidine in the presence of a base to form 4-(diphenylamino)-6-piperidino-1,3,5-triazine. This intermediate is then reacted with a cyanating agent such as zinc cyanide in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer cyanating agents and optimized reaction conditions is crucial to minimize the risks associated with cyanide handling .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the diphenylamino group.
Cycloaddition Reactions: The triazine ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while cycloaddition reactions can produce complex polycyclic compounds .
Scientific Research Applications
4-(Diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its cyanide group can participate in nucleophilic addition reactions, while the triazine ring can engage in coordination chemistry with metal ions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)-6-chloro-1,3,5-triazine: A precursor in the synthesis of the target compound.
4-(Diphenylamino)-6-morpholino-1,3,5-triazine: Similar structure but with a morpholino group instead of piperidino.
4-(Diphenylamino)-6-piperidino-1,3,5-triazine: An intermediate in the synthesis of the target compound.
Uniqueness
4-(Diphenylamino)-6-piperidino-1,3,5-triazin-2-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles .
Properties
Molecular Formula |
C21H20N6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(N-phenylanilino)-6-piperidin-1-yl-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C21H20N6/c22-16-19-23-20(26-14-8-3-9-15-26)25-21(24-19)27(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
NHWVDBLMDFMMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)C#N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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